Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(phenylmethyl)-
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Overview
Description
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-(phenylmethyl)- is a chemical compound known for its unique structure and properties. This compound is part of the urea family, which is widely used in various fields such as chemistry, biology, and industry. Its molecular formula is C16H25N3O, and it has a molecular weight of 275.394 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-(phenylmethyl)- typically involves the reaction of cyclohexylamine derivatives with benzyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the overall efficiency of the process. The use of catalysts such as palladium or platinum can further enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a chiral catalyst in asymmetric synthesis reactions.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-(phenylmethyl)- involves its interaction with specific molecular targets. It acts as a chiral catalyst by facilitating the formation of enantioselective products through hydrogen bonding and steric interactions. The compound stabilizes transition states and lowers the activation energy of reactions, thereby increasing the reaction rate .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a catalyst in organic synthesis.
Urea, N,N’-dimethyl-: Commonly used in various industrial applications.
Uniqueness
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-(phenylmethyl)- is unique due to its specific chiral structure, which makes it highly effective as a chiral catalyst. Its ability to form stable hydrogen bonds and its steric properties contribute to its effectiveness in asymmetric synthesis reactions .
Properties
CAS No. |
919112-94-0 |
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Molecular Formula |
C16H25N3O |
Molecular Weight |
275.39 g/mol |
IUPAC Name |
1-benzyl-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea |
InChI |
InChI=1S/C16H25N3O/c1-19(2)15-11-7-6-10-14(15)18-16(20)17-12-13-8-4-3-5-9-13/h3-5,8-9,14-15H,6-7,10-12H2,1-2H3,(H2,17,18,20)/t14-,15-/m1/s1 |
InChI Key |
BSICYGFOCRMEHF-HUUCEWRRSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1NC(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CN(C)C1CCCCC1NC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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